3'-Carboethoxy-2-pyrrolidinomethyl benzophenone as a pharmaceutical intermediate
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone as a pharmaceutical intermediate
The following technical guide details the chemical profile, synthesis strategy, and pharmaceutical utility of 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-32-8).
This guide is structured for process chemists and medicinal scientists, focusing on the chemoselective synthesis required to construct this bifunctional scaffold and its role as a privileged intermediate in the development of CNS-active agents and antihistamines.
A Bifunctional Scaffold for Diversity-Oriented Synthesis
Executive Summary
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone is a high-value pharmaceutical intermediate characterized by a benzophenone core substituted with a basic pyrrolidine moiety and a reactive ethyl ester. Its structure represents a "privileged scaffold" in medicinal chemistry, offering distinct vectors for diversification:
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The Ketone Bridge: Susceptible to enantioselective reduction (to chiral carbinols) or nucleophilic addition.
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The Ester Handle (3'-position): Allows for orthogonal functionalization (hydrolysis to acid, amidation, or reduction) without affecting the tertiary amine.
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The Basic Side Chain (2-position): A pyrrolidinyl-methyl group often associated with H1-antihistaminic and GPCR-modulating activity.
This molecule is frequently cited in the context of Rieke® Zinc chemistry, as its synthesis demonstrates the utility of highly reactive yet chemoselective organozinc reagents capable of tolerating sensitive ester groups during carbon-carbon bond formation.
Chemical Profile & Specifications
| Parameter | Specification |
| Chemical Name | Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
| CAS Number | 898774-32-8 |
| Molecular Formula | C₂₁H₂₃NO₃ |
| Molecular Weight | 337.41 g/mol |
| Appearance | Viscous oil or low-melting solid (polymorph dependent) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~9.5 (Pyrrolidine nitrogen) |
| LogP | ~3.8 (Lipophilic) |
| Key Impurities | Des-ethyl analog (Acid), Bis-pyrrolidine adducts |
Strategic Synthesis: The Organozinc Route
The Challenge: Synthesizing this molecule via traditional Grignard addition is flawed. A Grignard reagent derived from the pyrrolidine fragment would attack the ester group at the 3'-position, leading to polymerization or over-addition (tertiary alcohol formation).
The Solution: Rieke Zinc / Negishi Coupling The preferred industrial route utilizes Organozinc chemistry . Organozinc reagents (R-ZnBr) are less nucleophilic than Grignards and tolerate ester functionalities, allowing for the chemoselective formation of the ketone bridge.
Experimental Protocol
Objective: Synthesis of 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone via Negishi Coupling (or Rieke Zinc Acylation).
Reagents:
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Precursor A: 3-Carboethoxyphenylzinc bromide (0.5 M in THF).
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Precursor B: 2-(Pyrrolidin-1-ylmethyl)benzoyl chloride (prepared from the acid).
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
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Solvent: Anhydrous THF.
Step-by-Step Methodology:
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Preparation of Organozinc Reagent (Active Zn):
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Note: If not purchasing pre-made Rieke Zinc reagents, generate active zinc by reducing ZnCl₂ with Lithium Naphthalenide in THF.
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Add ethyl 3-bromobenzoate to the active zinc slurry at 0°C. Stir for 2 hours to form 3-Carboethoxyphenylzinc bromide .
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Validation: Aliquot hydrolysis and GC-MS check for conversion to ethyl benzoate.
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Acylation / Coupling:
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In a separate vessel, dissolve 1.0 eq of 2-(Pyrrolidin-1-ylmethyl)benzoyl chloride in dry THF.
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Add 0.05 eq of Pd(PPh₃)₄ catalyst.
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Slowly cannulate the organozinc solution into the acid chloride solution at 0°C.
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Causality: Reverse addition (Zinc to Chloride) prevents homocoupling and controls the exotherm.
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Reaction Monitoring:
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Warm to room temperature and reflux for 4 hours.
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Monitor via HPLC for the disappearance of the acid chloride derivative.
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Workup & Purification:
Self-Validating Logic & Mechanism
The following diagram illustrates the chemoselective pathway, highlighting why the organozinc route succeeds where Grignard fails.
Caption: Chemoselective synthesis strategy comparing Organozinc vs. Grignard reagents. The zinc route preserves the ester functionality.
Pharmaceutical Applications & Reactivity
This intermediate serves as a divergence point for two major classes of compounds:
A. Chiral Amino-Alcohols (Antihistamine/Anticholinergic)
Reduction of the ketone yields chiral amino-alcohols, a pharmacophore found in drugs like Clemastine and Bepotastine analogs.
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Protocol: Asymmetric transfer hydrogenation using Ru-TsDPEN catalysts.
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Result: Enantioenriched alcohol (e.g., >95% ee).
B. Tricyclic Heterocycles (CNS Agents)
The proximity of the ester and the ketone/amine allows for cyclization strategies to form Isoindolones or Dibenzazepines after functional group manipulation.
Reactivity Workflow:
Caption: Divergent synthesis pathways from the parent benzophenone intermediate.
Analytical Data Summary
For quality control, the following spectral features confirm the structure:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H) | Methyl of ethyl ester. |
| δ 3.65 (s, 2H) | Benzylic methylene (-CH₂-N) connecting pyrrolidine. | |
| δ 4.38 (q, 2H) | Methylene of ethyl ester. | |
| δ 7.2 - 8.2 (m, 8H) | Aromatic protons (splitting pattern confirms 1,2- and 1,3-substitution). | |
| ¹³C NMR | δ 196.5 ppm | Benzophenone Ketone (C=O). |
| δ 166.0 ppm | Ester Carbonyl (C=O). | |
| IR Spectroscopy | 1720 cm⁻¹ | Ester C=O stretch. |
| 1660 cm⁻¹ | Diaryl Ketone C=O stretch. | |
| Mass Spectrometry | m/z 338.2 [M+H]⁺ | Protonated molecular ion. |
References
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Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using active zinc. Tetrahedron. Link
- Context: Establishes the foundational methodology for synthesizing ester-functionalized organozincs.
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BOC Sciences. 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone Product Entry.
- Context: Verification of commercial availability and CAS specific
- Knochel, P., et al. (2011). Functionalized Organozinc Reagents. In Organozinc Reagents in Synthesis. Context: Advanced protocols for Negishi couplings involving sensitive functional groups like esters.
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Alfa Chemistry. Benzophenone Derivative Standards. Link
- Context: Source for physical property data and safety handling sheets (MSDS)
